2-Bromooctanoyl bromide

説明

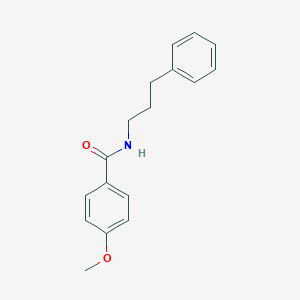

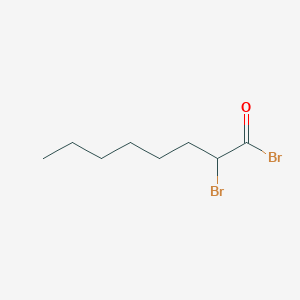

2-Bromooctanoyl bromide is a bromo-organic compound used in industrial and scientific research . It belongs to the class of organic compounds known as alpha-halocarboxylic acids .

Synthesis Analysis

The synthesis of 2-Bromooctanoyl bromide can be achieved from Octanoic acid . An asymmetric synthesis of 2-bromomethyl-5-substituted tetrahydrofurans via a chiral-ruthenium-catalyzed transfer hydrogenation of 3-butenyl ketones and bromoetherification of chiral pentenyl alcohols was also developed .Molecular Structure Analysis

The molecular formula of 2-Bromooctanoyl bromide is C8H14Br2O . The molecular weight is 286.00 g/mol . The InChI representation of the molecule is InChI=1S/C8H14Br2O/c1-2-3-4-5-6-7 (9)8 (10)11/h7H,2-6H2,1H3 .Chemical Reactions Analysis

Bromination is one of the most important transformations in organic synthesis and can be carried out using bromine and many other bromo compounds . The reaction rate constants for DOM with Br • ranging from <5.0 × 10 7 to (4.2 ± 1.3) × 10 8 M C–1 s –1, which are comparable with those of HO • but higher than those with Br 2•– (k = (9.0 ± 2.0) × 10 4 to (12.4 ± 2.1) × 10 5 M C–1 s –1) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromooctanoyl bromide include a molecular weight of 286.00 g/mol , a topological polar surface area of 17.1 Ų , and a complexity of 115 . The compound has a rotatable bond count of 6 .科学的研究の応用

Arylation and Electronic Properties

Nazeer et al. (2020) synthesized 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives via a palladium-catalyzed Suzuki cross-coupling reaction. This study highlighted the reactivity and electronic properties of these compounds, including non-linear optical properties and molecular electrostatic potential studies, emphasizing the potential of 2-Bromooctanoyl Bromide in synthetic chemistry and material science (Nazeer et al., 2020).

Inhibition of Fatty Acid Oxidation

Research by Raaka and Lowenstein (1979) showed that 2-Bromooctanoyl Bromide inhibits fatty acid oxidation by converting to 2-bromo-3-ketooctanoyl-CoA, highlighting its inhibitory effects on enzymes involved in β-oxidation. This study reveals the biochemical impacts of 2-Bromooctanoyl Bromide on cellular metabolism (Raaka & Lowenstein, 1979).

Environmental Chemistry

Cowman and Singer (1996) explored the role of bromide ion in the formation of haloacetic acid species during the chlorination of waters containing aquatic humic substances. This research demonstrates the broader environmental chemistry context in which bromide compounds, including 2-Bromooctanoyl Bromide, can play a significant role (Cowman & Singer, 1996).

Oxidation Reactions

Ji Youn Youm et al. (2008) improved the efficiency of bromide-mediated benzoylperoxide oxidation of secondary alcohols to ketones by adding water. This study shows the significance of bromide compounds in facilitating oxidation reactions in organic chemistry (Ji Youn Youm et al., 2008).

Nanoparticle Formation

Husein et al. (2004) utilized bromide in the formation of silver bromide precipitate nanoparticles in microemulsion systems. This illustrates the utility of bromide compounds like 2-Bromooctanoyl Bromide in nanotechnology and material synthesis (Husein et al., 2004).

Polyhydroxyalkanoic Acid Synthesis

Lee et al. (2004) studied the role of 2-Bromooctanoic acid in polyhydroxyalkanoic acid (PHA) synthesis in Pseudomonas fluorescens, demonstrating the potential of bromide compounds in biopolymer production and microbial metabolism research (Lee et al., 2004).

Safety and Hazards

Safety measures for handling 2-Bromooctanoyl bromide include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If the chemical comes into contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water .

作用機序

Target of Action

2-Bromooctanoyl bromide is an organic compound used as an intermediate in organic synthesis . The primary targets of this compound are other organic compounds with which it reacts to produce different organic compounds .

Mode of Action

The compound interacts with its targets through chemical reactions. It is often used in the synthesis of esters, amides, and acyl halides . The exact mode of action depends on the specific reaction conditions and the reactants involved.

Biochemical Pathways

The specific biochemical pathways affected by 2-Bromooctanoyl bromide depend on the particular organic compounds it is reacting with. As an intermediate in organic synthesis, it can be involved in a variety of biochemical pathways depending on the final product of the synthesis .

Pharmacokinetics

It is generally used in a controlled laboratory or industrial setting for the production of other compounds .

Result of Action

The result of 2-Bromooctanoyl bromide’s action is the production of different organic compounds, depending on the reactants and conditions of the reaction . The molecular and cellular effects of these compounds would depend on their specific structures and properties.

特性

IUPAC Name |

2-bromooctanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Br2O/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJYOKHMHBRARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626560 | |

| Record name | 2-Bromooctanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromooctanoyl bromide | |

CAS RN |

106265-08-1 | |

| Record name | 2-Bromooctanoyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106265-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromooctanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine](/img/structure/B174588.png)

![2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B174601.png)